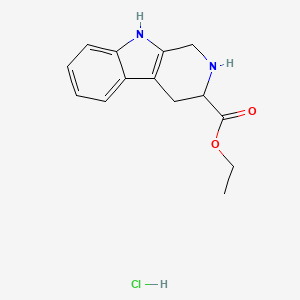

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid, also known as 3-Carboxy-1,2,3,4-tetrahydro-2-carboline, NSC 96912, 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid, and CCRIS 6486 , is a chemical compound. It is a member of the class of beta-carbolines that is 1,2,3,4-tetrahydro-beta-carboline substituted at position 3 by a carboxy group .

Molecular Structure Analysis

The molecular formula of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid is C12H12N2O2 . The molecular weight is 216.24 . The canonical SMILES structure is C1C (NCC2=C1C3=CC=CC=C3N2)C (=O)O .Physical And Chemical Properties Analysis

The melting point of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid is 289 °C (dec.) (lit.) . The boiling point is predicted to be 485.0±45.0 °C . The density is predicted to be 1.377±0.06 g/cm3 .Applications De Recherche Scientifique

Binding Affinity and Receptor Interaction

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride and its derivatives exhibit a notable affinity for the benzodiazepine receptor. The interaction of various esters of beta-carboline-3-carboxylic acid with this receptor was notably influenced by the molecular size, hydrophobic, and electronic parameters of the ester alcohol component (Lippke et al., 1983). Additionally, a study demonstrated that different beta-carboline-3-carboxylic acid esters, including the methyl, ethyl, and propyl esters, possess varying inhibitory effects on flunitrazepam binding, with in vitro and in vivo variances implying distinct agonistic and antagonistic actions at recognition sites (Oakley & Jones, 1982).

GABA Receptor Modulation

These compounds also modulate the binding of GABA (Gamma-Aminobutyric Acid) to rat brain membranes, with the ethyl and propyl esters acting as benzodiazepine antagonists in reversing the stimulation of GABA binding by diazepam. This modulation aligns with the pharmacological and behavioral actions of these esters, supporting the hypothesis that their actions are mediated via a GABA-benzodiazepine receptor complex (Skerritt, Johnston, & Braestrup, 1982).

Pharmacological Implications

Differential pharmacological effects have been observed in various studies, where the ethyl ester of beta-carboline-3-carboxylic acid and its derivatives exhibit distinct behavioral and physiological effects. For instance, the ethyl ester has been noted for its high affinity for benzodiazepine receptors and can induce acute behavioral syndromes in primates, which are blocked by benzodiazepines and specific benzodiazepine receptor antagonists. These findings suggest that the benzodiazepine receptor might have several subsites or functional domains that recognize agonists, antagonists, or active antagonists such as beta-carboline-3-carboxylic acid ethyl ester (Ninan et al., 1982).

Propriétés

IUPAC Name |

ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12;/h3-6,12,15-16H,2,7-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAARNKBGEZGYMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B1310288.png)

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)